(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate
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Overview
Description
(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate is a complex organic compound that belongs to the class of steroids Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Oxidation: Introduction of oxygen atoms into the precursor molecule.
Acetylation: Addition of an acetate group to the molecule.
Cyclization: Formation of the characteristic cyclopenta[a]phenanthrene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it gains oxygen atoms or loses hydrogen atoms.
Reduction: It can also undergo reduction reactions, where it gains hydrogen atoms or loses oxygen atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for creating new steroids and other organic compounds.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. Its steroidal nature suggests it may interact with various biological pathways, influencing cell growth and differentiation.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Steroids are known for their anti-inflammatory and immunosuppressive properties, making them useful in treating a range of conditions.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals, cosmetics, and other products that benefit from its steroidal properties.
Mechanism of Action
The mechanism of action of (13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate involves its interaction with specific molecular targets in the body. As a steroid, it likely binds to steroid receptors, influencing gene expression and cellular activity. This interaction can modulate various physiological processes, including inflammation, immune response, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with a similar steroidal structure.
Testosterone: An androgen hormone with a comparable molecular framework.
Cortisol: A glucocorticoid with anti-inflammatory properties.
Uniqueness
What sets (13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate apart is its specific functional groups and molecular configuration, which confer unique chemical and biological properties. Its acetate group, in particular, may influence its solubility, stability, and reactivity compared to other steroids.
Properties
CAS No. |
4147-12-0 |
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Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate |
InChI |
InChI=1S/C20H24O4/c1-12(21)24-20-10-7-14(22)11-13(20)3-4-15-16-5-6-18(23)19(16,2)9-8-17(15)20/h7,10-11,15-17H,3-6,8-9H2,1-2H3 |
InChI Key |
XBNYVIVLJXTFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12C=CC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
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